2,2-Difluoro-2-(pyridin-2-yl)ethanol is an organic compound notable for its unique structural characteristics, particularly the presence of two fluorine atoms and a pyridine moiety. This compound has garnered interest in various fields, such as medicinal chemistry and materials science, due to its potential applications in drug development and material synthesis. The compound's systematic name reflects its chemical structure, which includes a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a pyridine ring and two fluorine atoms.
The compound can be synthesized through various chemical methods, often involving the reaction of pyridine derivatives with fluorinated reagents. Its relevance in scientific research is underscored by its applications in synthesizing pharmaceuticals and studying enzyme interactions.
2,2-Difluoro-2-(pyridin-2-yl)ethanol belongs to the class of fluorinated alcohols. It is classified as an aliphatic alcohol due to the presence of the hydroxyl group, while the fluorine substituents classify it as a fluorinated compound.
The synthesis of 2,2-Difluoro-2-(pyridin-2-yl)ethanol typically involves the following methods:
The synthesis requires careful control of reaction conditions, including temperature and atmosphere, to ensure high yields and purity. Advanced purification techniques such as distillation and recrystallization are often employed to obtain high-quality final products.
The compound undergoes several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2,2-Difluoro-2-(pyridin-2-yl)ethanol primarily involves its interactions at the molecular level. The presence of fluorine enhances lipophilicity and hydrogen bonding capabilities, which can influence binding affinities towards biological targets such as enzymes and receptors. This property makes it valuable for studying metabolic pathways and enzyme interactions.
2,2-Difluoro-2-(pyridin-2-yl)ethanol (CAS RN: 267875-65-0) represents a structurally significant fluorinated pyridine derivative characterized by the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol. This compound features a pyridine ring directly bonded to a gem-difluoroethanol moiety, conferring unique physicochemical properties including enhanced lipophilicity and potential for hydrogen bonding via the hydroxyl group. The strategic incorporation of fluorine atoms adjacent to a hydroxyl group creates a metabolically stable bioisostere with applications spanning pharmaceutical intermediates, agrochemicals, and positron emission tomography (PET) tracer precursors. Its synthesis demands precise control over regioselectivity and fluorine incorporation, leveraging both conventional organic synthesis and advanced catalytic methodologies [5] [7].
The synthesis of 2,2-difluoro-2-(pyridin-2-yl)ethanol and related analogs primarily exploits nucleophilic addition or radical pathways targeting pyridine derivatives or pre-fluorinated synthons. A prominent route involves the nucleophilic attack of 2-pyridyl organometallics (e.g., Grignard or lithium reagents) on α,α-difluoro carbonyl compounds. For instance, 2-pyridylmagnesium bromide reacting with ethyl bromodifluoroacetate (BrCF₂COOEt) yields ester intermediates, which undergo subsequent reduction to the ethanol derivative. This two-step process typically achieves moderate yields (45-60%), constrained by the sensitivity of the organometallic species and competing side reactions [1] [5].
Alternative pathways utilize in situ generated difluorocarbene (:CF₂) trapping by pyridinium ylides. Treatment of 2-(hydroxymethyl)pyridine with trimethylsilyl chloride (TMSCl) and sodium iodide generates a reactive iodomethyl intermediate, which decomposes under basic conditions to form a ylide. Subsequent reaction with chlorodifluoromethane (ClCF₂H) as a :CF₂ source affords the gem-difluoroethanol derivative. While this method bypasses organometallics, yields remain variable (30-50%) due to ylide instability and difluorocarbene dimerization [5].
For analogs like 2,2-difluoro-2-(5-fluoropyridin-2-yl)ethanol (CAS RN: 1824012-53-4, MW: 177.13 g/mol), halogenated precursors (e.g., 2,5-dibromopyridine) enable sequential functionalization. Selective metal-halogen exchange at the 2-position, addition to a difluorocarbonyl, reduction, and subsequent fluorination via halogen exchange (Halex reaction) or Balz-Schiemann chemistry provide access to these complex derivatives, albeit with increased synthetic steps and yield attrition [9].
Table 1: Strategic Synthetic Methods for Pyridinyl-Difluoroethanol Derivatives
Precursor | Fluorination Reagent | Key Steps | Yield (%) | Advantages/Limitations |
---|---|---|---|---|
2-Pyridylmagnesium bromide | BrCF₂COOEt | Nucleophilic addition → Ester reduction | 45-60 | Straightforward; Organometallic handling |
2-(Hydroxymethyl)pyridine | ClCF₂H / Base | Ylide formation → :CF₂ trapping | 30-50 | Avoids organometallics; Moderate yields |
2,5-Dibromopyridine | KF / [¹⁸F]KF (for ¹⁸F) | Metalation → Addition → Fluorination | 25-40 (¹⁸F) | Enables radiolabeling; Multi-step |
Achieving precise regiocontrol in pyridine difluoromethylation remains challenging due to inherent electronic biases favoring ortho/para substitution over the kinetically and electronically disfavored meta position. Recent breakthroughs leverage transient dearomatization strategies to override innate selectivity. Oxazino pyridine intermediates, formed via Diels-Alder cycloaddition between pyridines and acetylenedicarboxylates, enable radical difluoromethylation at the meta position. Using electrophilic radicals like •CF₂COPh (generated from 2,2-difluoro-2-iodo-1-phenylethan-1-one under blue LED irradiation with acetic acid and TMP), δ-selective addition occurs, followed by rearomatization and deprotection to yield meta-difluoromethylated pyridines. This method achieves excellent meta-selectivity (mono:di ratio >20:1) for diverse pyridines, including drug derivatives [6].
Conversely, para-selectivity is attainable via acid-mediated pyridinium salt formation. Treating oxazino pyridines with camphorsulfonic acid (CSA) generates pyridinium salts in situ. Exposure to nucleophilic •CF₂H radicals from bis(difluoroacetyl) peroxide (formed from difluoroacetic anhydride and urea-H₂O₂) at 0°C promotes Minisci-type radical addition exclusively at the para position. This switchable regioselectivity (acid concentration controls meta vs. para pathways) operates under transition-metal-free conditions and tolerates electron-rich and electron-deficient pyridines, providing a versatile platform for synthesizing regioisomerically pure 2,2-difluoro-2-(pyridin-2-yl)ethanol precursors [6].
Table 2: Regioselective Fluorination Strategies for Pyridine Derivatives
Strategy | Key Intermediate | Reagent/Radical Source | Regioselectivity | Conditions |
---|---|---|---|---|
Transient Dearomatization | Oxazino pyridine | ICF₂COPh / hv (456 nm) | meta | Acetic acid, TMP, CH₃CN, rt |
Acid-Mediated Pyridinium Formation | Pyridinium salt | (CF₃CO)₂O₂ → •CF₂H | para | CSA, acetone, 0°C |
Incorporating fluorine-18 (t₁/₂ = 109.8 min) into 2,2-difluoro-2-(pyridin-2-yl)ethanol scaffolds enables PET tracer development for imaging biomarkers like mutant huntingtin protein (mHTT) aggregates in Huntington's disease. Challenges include achieving sufficient molar activity (Am) to avoid pharmacological effects and ensuring metabolic stability of the CF₂H group. Two primary radiolabeling strategies exist:
Late-Stage Nucleophilic Fluorination: Direct displacement of precursors like 2,2-difluoro-2-(5-(tosyloxy)pyridin-2-yl)ethanol with [¹⁸F]fluoride (produced via ¹⁸O(p,n)¹⁸F nuclear reaction) offers a streamlined approach. Activation of [¹⁸F]fluoride requires kryptand (K222) and potassium carbonate in anhydrous acetonitrile or DMSO at 80-100°C. While operationally simple, competing elimination or hydrolysis often limits radiochemical yields (RCY) to 5-15% and Am to 30-50 GBq/μmol. Purification via reverse-phase HPLC is essential to achieve injectable quality [2] [4].
Prosthetic Group Labeling: To circumvent stability issues, [¹⁸F]trifluoroethyl groups serve as robust prosthetic moieties. Synthesis involves nucleophilic addition of [¹⁸F]fluoride to derivatives like (5-((2,2-difluorovinyl)oxy)pyridin-2-yl)methanol (prepared from halogenated precursors), yielding [¹⁸F]1 ([¹⁸F]trifluoroethyl pyridyl ether). Conjugation to targeting vectors (e.g., benzoxazolyl pyridazinones for mHTT) via SN2 chemistry follows. This method enhances metabolic stability compared to [¹⁸F]fluoroalkyl analogs and achieves higher Am (16.5 ± 12.5 GBq/μmol, decay-corrected RCY ~4.1%). Automated modules and microfluidics improve reproducibility and RCY by minimizing reaction volumes and transit times [2] [4].
Table 3: Fluorine-18 Radiolabeling Techniques for Pyridinyl-Difluoroethanol Derivatives
Method | Precursor | Conditions | RCY (%) | Molar Activity (GBq/μmol) | Key Advantage |
---|---|---|---|---|---|
Late-Stage Nucleophilic ¹⁸F-F⁻ | Tosylate/iodide derivative | K222/K₂CO₃, CH₃CN, 80-100°C | 5-15 | 30-50 | Direct; Minimal steps |
Prosthetic Group ([¹⁸F]CF₃CH₂) | Difluorovinyl ether | [¹⁸F]F⁻, then conjugation | ~4.1 (dc) | 16.5 ± 12.5 | Enhanced metabolic stability |
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: